molecular formula C12H14N2O B143773 4-Benzylmorpholine-2-carbonitrile CAS No. 126645-52-1

4-Benzylmorpholine-2-carbonitrile

Cat. No.: B143773
CAS No.: 126645-52-1
M. Wt: 202.25 g/mol
InChI Key: NAWYNSSXFPEQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylmorpholine-2-carbonitrile is a heterocyclic compound with the molecular formula C12H14N2O. It is characterized by a benzyl group attached to a morpholine ring, which also contains a carbonitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylmorpholine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with morpholine-2-carbonitrile under controlled conditions . Another method includes the use of 4-benzylmorpholine-2-formaldehyde as a starting material, which is then converted to the desired compound through a series of chemical reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylmorpholine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

4-Benzylmorpholine-2-carbonitrile has been investigated for various applications:

Chemistry

  • Building Block in Organic Synthesis : It serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows for further functionalization, making it versatile in chemical research.
ApplicationDescription
Organic SynthesisUsed to create derivatives with desired biological activities.
Reference StandardEmployed in analytical chemistry for method validation.

Biology

  • Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities, including:
    • Antidepressant Properties : It acts as a monoamine reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine levels.
    • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms .
    • Antimicrobial Activity : The morpholine structure contributes to its ability to disrupt bacterial cell walls.
Biological ActivityMechanism
AntidepressantInhibits monoamine reuptake, enhancing neurotransmitter signaling.
AnticancerPotentially inhibits cancer cell proliferation through multiple pathways.
AntimicrobialDisrupts bacterial cell wall integrity.

Medicine

  • Pharmaceutical Development : The compound's pharmacological properties make it a candidate for drug development, particularly in treating depression and cancer. Its interaction with biological targets is an area of ongoing research.
Therapeutic UsePotential Applications
AntidepressantTreatment for mood disorders.
Anticancer AgentDevelopment of novel anticancer therapies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of morpholine derivatives, including this compound. The findings indicated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an effective antidepressant .

Case Study 2: Anticancer Potential

Research published in Molecules highlighted the anticancer properties of similar morpholine derivatives. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity

4-Benzylmorpholine-2-carbonitrile is a heterocyclic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by a morpholine ring with a benzyl group and a cyano group, contributes to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₄N₂
  • Molecular Weight : Approximately 202.25 g/mol
  • CAS Number : 126645-52-1

The presence of the benzyl group enhances the lipophilicity of the compound, which may improve its ability to cross biological membranes and interact with various targets in the body.

This compound primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter systems. It exhibits affinities for:

  • Serotonin Transporters
  • Dopamine Transporters
  • Norepinephrine Transporters

This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Biological Activities

The compound has been studied for several biological activities, including:

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantModulates serotonin, dopamine, and norepinephrine levels
AnticancerInhibits tumor growth; specific mechanisms require further investigation
AntimicrobialDisrupts bacterial cell walls; potential for broad-spectrum activity

Case Studies

  • Antidepressant Activity : In a study examining various morpholine derivatives, this compound demonstrated significant binding affinity to serotonin and norepinephrine transporters, suggesting its potential as an antidepressant .
  • Anticancer Research : A comparative analysis of structural analogs revealed that compounds similar to this compound exhibited moderate to high anticancer activity against various cancer cell lines. Further studies are needed to establish its efficacy specifically .
  • Microbial Inhibition : In vitro assays showed that this compound could inhibit the growth of certain bacterial strains, supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

4-benzylmorpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYNSSXFPEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576336
Record name 4-Benzylmorpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126645-52-1
Record name 4-Benzylmorpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylmorpholine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A one-litre reactor with mechanical stirring, cooled by an ice bath, is charged with N-benzylethanolamine (172.2 g; 1 equiv. available from Aldrich Chemical Company). 2-Chloroacrylonitrile (100 g; 1 equiv. available from Aldrich Chemical Company) is added dropwise over 2 minutes. The temperature is maintained between 23° C. and 29° C. by means of the ice bath and subsequently a water bath at 15° C. After one night stirring at room temperature (water bath), the mixture is dissolved in tetrahydrofuran and transferred to a 2 L reactor which is cooled to −5° C. by ice/NaCl bath. The total volume of tetrahydrofuran is 1.35 L. Potassium tert-butoxide (148 g; 1.1 equiv.) is added by portions over 1 hour, keeping the reaction temperature at 0±2° C. After 1 hour post-stirring at 0° C., the mixture is quenched with saturated NaHCO3 (500 mL). The aqueous layer is extracted with diethyl ether (500 mL). Organic layers are dried over MgSO4 and evaporated to dryness. The title compound (149.8 g; 65%) is obtained after percolation of the 250 g dry residue on 1 kg of SiO2, eluting with the following gradient:
Quantity
172.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
148 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
65%

Synthesis routes and methods II

Procedure details

A one-litre reactor with mechanical stirring, cooled by an ice bath, was charged with N-benzylethanolamine (172.2 g; 1 equiv. available from Aldrich Chemical Company). 2-Chloroacrylonitrile (100 g; 1 equiv. available from Aldrich Chemical Company) was added dropwise over 2 minutes. The temperature was maintained between 23° C. and 29° C. by means of the ice bath and subsequently a water bath at 15° C. N-Benzylethanolamine was still detected on TLC after 4.5 h stirring. After one night stirring at room temperature (water bath), no N-benzylethanolamine was detectable by 1H NMR. The mixture was dissolved in tetrahydrofuran and transferred to a 2 L reactor cooled to −5° C. by ice/NaCl bath. The total volume of tetrahydrofuran was 1.35 L. Potassium tert-butoxide (148 g; 1.1 equiv.) was added by portions in 1 hour, keeping the reaction temperature at 0±2° C. After 1 hour post-stirring at 0° C., the mixture was quenched with saturated NaHCO3 (500 mL). The aqueous layer was extracted with diethyl ether (500 mL). Organic layers were dried on MgSO4 and evaporated to dryness. The title compound (149.8 g; 65%) was obtained after percolation of the 250 g dry residue on 1 kg of SiO2, eluting with the following gradient:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
172.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
148 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A mixture of N-benzylethanolamine (intermediate 23, 44.8 ml, 314 mmol) and 2-chloroacrylonitrile (intermediate 24, 25 ml, 314 mmol) was stirred at room temperature for 24 hours. After the mixture was cooled to 0° C., tetrahydrofuran (300 ml) and then potassium tert-butoxide was added to the mixture, and the mixture was stirred at 0° C. for one hour. The mixture was diluted by ethyl ether, and then washed with water and brine and dried over magnesium sulfate. Solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; 5% ethyl acetate in hexane) to afford 4-benzylmorpholine-2-carbonitrile (intermediate 25) as colorless oil.
Quantity
44.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The crude compound 3-(benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile 2b (8 g, 0.03 mol) was dissolved in 70 mL of tetrahydrofuran followed by the addition of potassium tert-butanolate (5.50 g, 0.05 mol) in an ice-water bath. The resulting solution was stirred for 2 hours, heated to reflux for 1 hour, added with 50 mL of saturated sodium carbonate solution, and extracted with ethyl acetate (40 mL×3). The combined organic phase was washed with saturated sodium chloride solution (50 mL×3), then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 4-benzylmorpholine-2-carbonitrile 2c (2.71 g, yield: 41.0%) as a yellow oil liquid.
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylmorpholine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Benzylmorpholine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Benzylmorpholine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Benzylmorpholine-2-carbonitrile
Reactant of Route 5
4-Benzylmorpholine-2-carbonitrile
Reactant of Route 6
4-Benzylmorpholine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.